JAK3 Enzymatic Potency and JAK-Family Selectivity: Jak3-IN-1 vs. Ritlecitinib vs. FM-381 vs. Tofacitinib
Jak3-IN-1 inhibits JAK3 with an IC₅₀ of 4.8 nM and exhibits >180-fold selectivity over JAK1 (IC₅₀ = 896 nM) and JAK2 (IC₅₀ = 1050 nM) [1]. This selectivity window is substantially narrower than that of FM-381 (127 pM JAK3 IC₅₀ with 410–3,600-fold selectivity over JAK1/JAK2/TYK2) [2] but dramatically exceeds that of the pan-JAK inhibitor tofacitinib, which inhibits JAK1 (1–15 nM), JAK2 (20–77 nM), and JAK3 (1–55 nM) with minimal isoform discrimination . Ritlecitinib shows a distinct profile: weaker JAK3 potency (33.1 nM) but essentially no detectable activity against JAK1, JAK2, or TYK2 (IC₅₀ >10,000 nM) . The intermediate selectivity profile of Jak3-IN-1 (~180-fold window) is engineered to permit in vivo JAK3 target engagement while minimizing JAK1/2-mediated hematopoietic toxicity observed with pan-JAK inhibitors, without the complete absence of TEC-family inhibition that characterizes ritlecitinib [1][3].
| Evidence Dimension | JAK3 enzymatic inhibition (IC₅₀) and selectivity fold over JAK1/JAK2 |
|---|---|
| Target Compound Data | JAK3 IC₅₀ = 4.8 nM; Selectivity: >180-fold over JAK1 (896 nM) and JAK2 (1050 nM) |
| Comparator Or Baseline | FM-381: JAK3 IC₅₀ = 0.127 nM, selectivity 410–3,600-fold; Ritlecitinib: JAK3 IC₅₀ = 33.1 nM, selectivity >300-fold; Tofacitinib: JAK3 IC₅₀ = 1–55 nM, selectivity ~1.8–20-fold over JAK1/JAK2 |
| Quantified Difference | Jak3-IN-1 is ~38-fold less potent than FM-381, ~7-fold more potent than ritlecitinib, and ~5-fold more JAK-family selective than tofacitinib |
| Conditions | Biochemical kinase assays with recombinant JAK kinase domains; ATP concentrations vary by study (Jak3-IN-1: Z'-lyte or LanthaScreen formats; FM-381: radiometric assay with 10 μM ATP; Ritlecitinib/Tofacitinib: cell-free enzymatic assays) |
Why This Matters
The intermediate selectivity profile balances sufficient JAK3 engagement for in vivo efficacy against reduced JAK1/2-mediated hematopoietic toxicity, a trade-off not achieved by either ultra-selective non-oral probes or broadly immunosuppressive pan-JAK drugs.
- [1] Tan L, Akahane K, McNally R, et al. Development of Selective Covalent Janus Kinase 3 Inhibitors. J Med Chem. 2015;58(16):6589-6606. View Source
- [2] FM-381 Probe Report. Structural Genomics Consortium (SGC). Chemical Probes Portal. View Source
- [3] Forster M, Gehringer M, Laufer SA. Recent advances in JAK3 inhibition: Isoform selectivity by covalent cysteine targeting. Bioorg Med Chem Lett. 2017;27(18):4229-4237. View Source
